1-(4-(2-Bromoethyl)phenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions (Liszkiewicz et al., 2006). These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions (Balderson et al., 2007). These studies contribute to understanding the geometric and electronic structure of 1-(4-(2-Bromoethyl)phenyl)ethanone and similar molecules.
Chemical Reactions and Properties
Chemical reactions involving 1-(4-(2-Bromoethyl)phenyl)ethanone derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions (Power et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. Crystallography studies, for example, provide insights into the molecular arrangements and stability of bromophenyl ethanones, affecting their physical behavior and applications (Cai et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure of 1-(4-(2-Bromoethyl)phenyl)ethanone derivatives, are crucial for their applications in synthesis and material science. Studies employing vibrational spectroscopy, molecular docking, and theoretical calculations unveil the chemical behavior and potential interactions of these molecules with biological targets (Mary et al., 2015).
Scientific Research Applications
Synthesis of Novel Compounds
1-(4-(2-Bromoethyl)phenyl)ethanone has been utilized in the synthesis of various novel chemical compounds. For instance, it has been used in creating novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties. These compounds have shown potential in the field of anticancer research, particularly for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009).
Photoremovable Protecting Group
In another application, 1-(4-(2-Bromoethyl)phenyl)ethanone has been used as a photoremovable protecting group for carboxylic acids. This approach is significant in organic synthesis, where protecting groups are used to mask functional groups during chemical reactions. The compound exhibited good yields upon photolysis, releasing the protected acid (Atemnkeng et al., 2003).
Anxiolytic Activity
In pharmaceutical research, derivatives of 1-(4-(2-Bromoethyl)phenyl)ethanone have been synthesized and tested for their anxiolytic (anti-anxiety) activities. These compounds, particularly those with chlorophenyl substituents, showed promising results in this area (Liszkiewicz et al., 2006).
Synthesis of Antimicrobial Agents
Another significant application is in the synthesis of compounds with antimicrobial properties. For example, certain derivatives of 1-(4-(2-Bromoethyl)phenyl)ethanone have demonstrated effectiveness against various bacterial species, highlighting its potential in developing new antimicrobial agents (Dave et al., 2013).
Hydrogen-Bonding Studies
From a structural chemistry perspective, 1-(4-(2-Bromoethyl)phenyl)ethanone and its analogues have been studied for their hydrogen-bonding patterns. Such studies are crucial for understanding molecular interactions and can inform the design of new materials and drugs (Balderson et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-[4-(2-bromoethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBYPRYCSIVASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193435 | |
Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Bromoethyl)phenyl)ethanone | |
CAS RN |
40422-73-9 | |
Record name | 1-[4-(2-Bromoethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40422-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040422739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(2-bromoethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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